N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide
Description
BenchChem offers high-quality N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(5-fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FIN2O/c1-10(2,3)9(15)14-8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZLMQFUCCKANF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594025 | |
| Record name | N-(5-Fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823218-50-4 | |
| Record name | N-(5-Fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Role of 3-iodo-5-fluoropyridine scaffold in organic synthesis
An In-depth Technical Guide to the Role of the 3-Iodo-5-Fluoropyridine Scaffold in Organic Synthesis
Abstract
The strategic incorporation of fluorine into heterocyclic systems is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] Among the array of fluorinated building blocks, the 3-iodo-5-fluoropyridine scaffold has emerged as a particularly versatile and powerful intermediate. This technical guide provides an in-depth exploration of its synthesis, reactivity, and application, focusing on its pivotal role in palladium-catalyzed cross-coupling reactions. We will dissect the strategic advantages conferred by its unique electronic architecture and demonstrate its utility through detailed protocols and mechanistic insights, designed for researchers, chemists, and drug development professionals.
The Strategic Importance of Fluorinated Pyridines
The pyridine motif is a ubiquitous feature in pharmaceuticals, largely due to its ability to engage in hydrogen bonding and its presence in numerous FDA-approved drugs.[1][3] The introduction of a fluorine atom onto this ring system is a widely employed strategy in drug design for several key reasons:[4][5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (approx. 472 kJ mol⁻¹), which can block sites susceptible to metabolic oxidation, thereby increasing the half-life of a drug.[4][5]
-
Modulation of Basicity: Fluorine's high electronegativity acts as a potent electron-withdrawing group, lowering the pKa of the pyridine nitrogen. This adjustment can be critical for optimizing a molecule's solubility, cell permeability, and off-target activity.[2][3]
-
Enhanced Binding Affinity: Fluorine can participate in favorable protein-ligand interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity for a biological target.[4][6]
-
Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[4][5]
The 3-iodo-5-fluoropyridine scaffold capitalizes on these benefits while introducing a highly reactive iodine atom, creating a synthetically versatile platform for molecular elaboration.
Synthesis of the 3-Iodo-5-Fluoropyridine Scaffold
The synthesis of fluorinated pyridines has traditionally relied on methods such as the Balz-Schiemann reaction, which involves the thermal decomposition of diazonium tetrafluoroborate salts, or halogen exchange (HALEX) reactions.[4][7][8] A common and practical laboratory-scale synthesis for a structurally related iodofluoropyridine, which illustrates the core principles, is the Sandmeyer-type reaction starting from an aminofluoropyridine.[9]
Workflow for the Synthesis of Halogenated Fluoropyridines
The following diagram illustrates a generalized synthetic workflow for producing an iodofluoropyridine from an aminofluoropyridine precursor, a process involving diazotization followed by iodination.
Caption: General synthetic route to 3-iodo-5-fluoropyridine.
Experimental Protocol: Synthesis of 3-Fluoro-4-Iodopyridine (Representative Protocol)
This protocol for the synthesis of the related 3-fluoro-4-iodopyridine demonstrates a practical application of the Sandmeyer-type reaction.[9]
-
Preparation of Acid Solution: In a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, cautiously add 25 mL of concentrated sulfuric acid to 50 mL of deionized water while cooling in an ice-salt bath.
-
Addition of Amine: To the cooled acidic solution, add 5.61 g (50 mmol) of 3-fluoro-4-aminopyridine in portions, ensuring the temperature is maintained below 10 °C.
-
Diazotization: Cool the resulting solution to 0-5 °C. Separately, prepare a solution of 3.80 g (55 mmol) of sodium nitrite in 10 mL of deionized water. Add the sodium nitrite solution dropwise to the stirred aminopyridine solution over 30-45 minutes, keeping the temperature between 0-5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.
-
Iodination: Prepare a solution of 12.45 g (75 mmol) of potassium iodide in 25 mL of deionized water. Add this solution dropwise to the diazonium salt mixture. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 1 hour.
-
Work-up and Purification: Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.[9]
The Power of Orthogonal Reactivity
The synthetic utility of 3-iodo-5-fluoropyridine stems from the distinct reactivity of its two halogen substituents. The iodine atom at the 3-position serves as a prime handle for palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which readily undergoes oxidative addition to a Pd(0) center. In contrast, the C-F bond at the 5-position is significantly stronger and generally unreactive under these conditions, though it remains to exert its powerful electronic influence on the ring. This "orthogonal" reactivity allows for the selective functionalization at the iodine-bearing position while retaining the fluorine atom to modulate the final molecule's biological properties.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The 3-iodo-5-fluoropyridine scaffold is an exemplary substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C and C-N bonds.
General Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron species, is arguably the most widely used cross-coupling reaction.[12] Its popularity is due to the mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.
The following is a representative procedure for the coupling of an aryl iodide like 3-iodo-5-fluoropyridine with an arylboronic acid.[6][13]
-
Reaction Setup: To a dry round-bottom flask or microwave vial, add the 3-iodo-5-fluoropyridine (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) or a combination of a palladium source (e.g., Pd₂(dba)₃, 0.02 eq) and a phosphine ligand (e.g., XPhos, 0.05 eq).
-
Solvent and Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture, typically 1,4-dioxane/water or DMF.
-
Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and stir vigorously for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Iodo-2-methyl-imidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME | 80 | 85 | [14] |
| 4-Iodo-anisole | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 120 | 95 (generic) | [13] |
| 1-Iodo-3-(CF₃)pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 56 | [15] |
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[16] This reaction is indispensable for introducing alkynyl functionalities into molecules, which are valuable precursors for further transformations or as structural elements in their own right.
This protocol outlines a general procedure for the palladium/copper-catalyzed Sonogashira coupling.[6][17]
-
Reaction Setup: To a dry, degassed round-bottom flask, add the 3-iodo-5-fluoropyridine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and a copper(I) co-catalyst (e.g., CuI, 0.05 eq).
-
Solvent and Base: Under an inert atmosphere, add an anhydrous solvent such as DMF or THF, followed by an amine base (e.g., triethylamine or diisopropylethylamine).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature to 60 °C for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through celite to remove catalyst residues. Concentrate the filtrate and partition between water and an organic solvent. Dry the organic layer, concentrate, and purify by flash column chromatography.
| Aryl Halide Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-Bromo-3-fluoropicolinonitrile | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | High (not specified) | [17] |
| Iodobenzene | Phenylacetylene | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | i-Pr₂NH | Dioxane | RT | 98 | [18] |
| 4-Iodo-phenol | Ethynyltrimethylsilane | Pd/CuI | N/A | DMF | N/A | High (not specified) | [19] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that couples an aryl halide with a primary or secondary amine.[20] This transformation has revolutionized the synthesis of anilines and other arylamines, which are prevalent in pharmaceuticals.
The following is a generalized microwave-assisted protocol, which often provides excellent results in shorter reaction times.[21]
-
Reaction Setup: In a microwave vial, combine 3-iodo-5-fluoropyridine (1.0 eq), the desired amine (1.2-1.5 eq), a palladium pre-catalyst (e.g., a G3 palladacycle, 0.02 eq), a suitable phosphine ligand (e.g., SPhos or XPhos, 0.04 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent: Add an anhydrous, high-boiling solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vial and heat in a microwave reactor to 100-140 °C for 15-60 minutes.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.
| Aryl Halide Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Fluoro-4-iodopyridine | Morpholine | Pd₂(dba)₃ / BINAP | K₂CO₃ | Toluene | 120 (MW) | 92 | [21] |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 95 | [21] |
| Aryl perfluorooctanesulfonate | Benzylamine | Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ | Toluene | 100 | 76 | [22] |
Case Study: A Workflow for Kinase Inhibitor Scaffolds
The 3-iodo-5-fluoropyridine scaffold is a key building block in the synthesis of inhibitors for targets like Polo-like kinase 1 (PLK1) and Epidermal Growth Factor Receptor (EGFR).[6] A common synthetic strategy involves a sequential cross-coupling approach.
Caption: Sequential coupling strategy for complex molecule synthesis.
This workflow demonstrates how the scaffold can be first elaborated via a Suzuki coupling at the iodo position to install a key aryl or heteroaryl group. The resulting fluorinated biaryl can then undergo further functionalization, such as a nucleophilic aromatic substitution (SNAr) if the ring is sufficiently activated, or further cross-coupling if another handle was pre-installed on the boronic acid partner.
Conclusion
The 3-iodo-5-fluoropyridine scaffold is a premier building block in contemporary organic synthesis, offering a potent combination of desirable physicochemical properties and exceptional synthetic versatility. The strategic placement of the fluorine atom provides a powerful lever to fine-tune the biological activity and metabolic stability of target molecules. Concurrently, the highly reactive iodine atom serves as a versatile anchor point for a suite of robust palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. The orthogonal reactivity of these two halogens provides chemists with a reliable and modular platform for the rapid exploration of chemical space, cementing the role of this scaffold as an indispensable tool in the fields of drug discovery and materials science.
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- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society.
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- Pyridine - Wikipedia. Wikipedia.
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Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the safe and effective handling of novel chemical entities is paramount. This guide provides an in-depth technical overview of the safety considerations and handling protocols for N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide, a halogenated pyridine derivative with potential applications as a versatile building block in medicinal chemistry. As a Senior Application Scientist, this document is crafted to blend established safety principles with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Compound Profile and Hazard Identification
N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide (CAS Number: 823218-50-4) is a solid organic compound.[1][2] Understanding its inherent hazards is the first step in a robust safety protocol.
GHS Classification:
Based on available data, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
-
Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1]
Signal Word: Warning[1]
Pictogram:
While specific toxicological data for this exact molecule is limited, the presence of a halogenated pyridine ring warrants a cautious approach. Pyridine and its derivatives can potentially cause liver, neurological, and renal effects, as well as skin and eye irritation.[3]
Physical and Chemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C10H12FIN2O | [1] |
| Molecular Weight | 322.12 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
The Hierarchy of Controls: A Proactive Approach to Safety
Effective risk management in the laboratory follows a "hierarchy of controls" to minimize exposure to hazardous substances. This approach prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).
Hierarchy of Safety Controls
For N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide, this translates to:
-
Elimination/Substitution: In a research context, elimination is often not feasible. Substitution with a less hazardous reagent should be considered if scientifically viable.
-
Engineering Controls: Always handle this compound in a well-ventilated area.[4][5] A certified chemical fume hood is mandatory to prevent inhalation of any dust or aerosols.[5] An eyewash station and safety shower must be readily accessible.[6]
-
Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP) for handling this compound. This includes clear protocols for weighing, transferring, and managing waste. All personnel must receive documented training on these procedures.
-
Personal Protective Equipment (PPE): While the last line of defense, appropriate PPE is non-negotiable.
Personal Protective Equipment (PPE) Protocol
A self-validating PPE protocol ensures that each component is appropriate for the identified risks.
Step-by-Step PPE Selection and Use:
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required to protect against eye irritation.[5] A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin contact.[4][5] Nitrile gloves are a common choice for handling solid chemicals, but always consult a glove compatibility chart for the specific solvents being used in the procedure.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the skin and clothing.
-
-
Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required.[5] However, if there is a potential for generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with the appropriate particulate filter should be used.
Safe Handling, Storage, and Disposal
Handling:
-
Avoid contact with skin and eyes.[6]
-
Avoid breathing dust.[4]
-
Keep away from heat, sparks, and open flames.[6]
-
Do not eat, drink, or smoke in the laboratory.[4]
Storage:
-
Keep in a cool, dry, and well-ventilated place.[6]
-
Store away from incompatible materials such as strong oxidizing agents.[4][5]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, national, and international regulations.[4][5][7][8]
Emergency Procedures: A Prepared Response
A clear and practiced emergency response plan is critical.
Emergency Response Workflow
First-Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[4][5][7] Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] If eye irritation persists, get medical advice/attention.[4]
-
Skin Contact: Wash off immediately with plenty of soap and water.[4][5][7] If skin irritation occurs, get medical advice/attention.[4]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[4][5][7] Call a poison center or doctor if you feel unwell.[4]
-
Ingestion: Rinse mouth.[4][5] Call a poison center or doctor if you feel unwell.[4][5]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen fluoride, and hydrogen iodide.[4][5]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode and full protective gear.[4][5]
Conclusion: A Culture of Safety
The responsible use of N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide in a research setting is contingent upon a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles outlined in this guide—from hazard identification and the hierarchy of controls to emergency preparedness—researchers can foster a culture of safety that protects both individuals and the integrity of their scientific endeavors.
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Comparative Technical Analysis: 3-Iodo vs. 4-Iodo Fluoropyridine Pivalamides
This technical guide details the structural, mechanistic, and reactive divergences between 3-iodo and 4-iodo isomers of fluoropyridine pivalamides.
The analysis focuses on the N-(2-fluoropyridin-3-yl)pivalamide scaffold, a critical intermediate in kinase inhibitor synthesis. In this system, the interplay between the ortho-directing pivalamide group and the electron-withdrawing fluorine atom creates a dichotomy between kinetic (3-iodo) and thermodynamic (4-iodo) stability, governed by the Halogen Dance (HD) mechanism.
Executive Summary: The Core Divergence
The primary difference between these two isomers is not merely positional but mechanistic stability .
-
3-Iodo Isomer (Kinetic): Inherently unstable under basic conditions. It serves as the initiator for the halogen dance. It is difficult to isolate without strict cryogenic control (
). -
4-Iodo Isomer (Thermodynamic): The stable end-product of the halogen dance. It is electronically activated for nucleophilic aromatic substitution (
) and Pd-catalyzed cross-couplings due to the para-relationship with the pyridine nitrogen.
Comparative Data Matrix
| Feature | 3-Iodo Isomer | 4-Iodo Isomer |
| Electronic State | Electron-rich C3 position (relative to C4) | Electron-deficient C4 position (Resonance active) |
| Base Stability | Low. Prone to Halogen Dance rearrangement. | High. Stable to LDA/LiTMP at |
| Low (Meta to Nitrogen). | High (Para to Nitrogen). | |
| Pd-Coupling Rate | Slower oxidative addition. | Faster oxidative addition (C-I bond is weaker). |
| Synthetic Access | Kinetic Control ( | Thermodynamic Control (Warm to |
| pKa (C-H) | C4-H is highly acidic (adj. to I and N). | C3-H is less acidic (adj. to I, but |
Mechanistic Architecture: The Halogen Dance
The transformation of the 3-iodo isomer into the 4-iodo isomer is a textbook example of the Base-Catalyzed Halogen Dance (BCHD) . This mechanism dictates that attempting to lithiate a 3-iodo-fluoropyridine pivalamide often yields the 4-iodo product unless specific "stop-flow" conditions are met.
The Mechanism[1][2][3]
-
Initiation: Lithiation of the starting material (non-iodinated) usually occurs at C4 (directed by pivalamide). Quenching with
yields the 3-iodo species (if the directing group geometry forces C3 attack) or more commonly, the 4-iodo species directly. -
Migration: If the 3-iodo isomer is subjected to base (LDA), the most acidic proton is C4-H (flanked by Iodine and the electron-withdrawing Nitrogen network).
-
Translocation: The C4-lithio-3-iodo species attacks a neutral 3-iodo molecule, transferring the iodine to C4 and regenerating a C3-lithio species.
Pathway Visualization (Graphviz)
Caption: The Base-Catalyzed Halogen Dance mechanism converting the kinetic 3-iodo isomer into the thermodynamic 4-iodo isomer via a lithiated intermediate.
Reactivity & Application in Drug Design
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The 4-iodo isomer is significantly more reactive in Pd(0)-catalyzed cycles.
-
Reasoning: The C4 position is para to the pyridine nitrogen. The inductive withdrawal (
) and resonance withdrawal ( ) of the nitrogen atom deplete electron density at C4. -
Consequence: Oxidative addition of Pd(0) into the C4-I bond is faster than into the C3-I bond (where C3 is meta to N and less electron-deficient).
-
Protocol Implication: 4-iodo couplings can often proceed at room temperature or
, whereas 3-iodo analogs may require heating to , increasing the risk of protodeiodination.
Nucleophilic Aromatic Substitution ( )
-
4-Iodo: The Iodine at C4 is a "privileged" leaving group. It can be displaced by amines, thiols, or alkoxides because the anionic intermediate (Meisenheimer complex) is stabilized by the pyridine nitrogen.
-
3-Iodo: Inert to
under standard conditions. The negative charge in the transition state cannot be delocalized onto the ring nitrogen.
Experimental Protocols
These protocols are designed to be self-validating. The "Check" steps ensure the operator confirms the isomer identity before proceeding.
Protocol A: Kinetic Synthesis of 3-Iodo-2-fluoropyridine-3-pivalamide
Objective: Isolate the kinetic isomer without triggering the halogen dance.
-
Preparation: Charge a flame-dried flask with N-(2-fluoropyridin-3-yl)pivalamide (1.0 equiv) and anhydrous THF (0.1 M). Cool to
(internal probe required). -
Lithiation: Add
-BuLi (2.2 equiv) dropwise over 20 min. Note: 2.2 equiv is used to deprotonate the amide N-H first, then the Ring C-H.-
Critical: Maintain temperature below
.
-
-
Quench: Add a solution of
(2.5 equiv) in THF rapidly. -
Workup: Quench with saturated
while still cold. Extract with EtOAc. -
Validation:
- NMR Check: Look for two doublets in the aromatic region.
-
3-Iodo Shift: Protons at C4 and C5 will show a characteristic coupling constant (
). -
4-Iodo Shift: If the dance occurred, you will see singlets (or weak coupling) if C3/C6 are blocked, or distinct shifts for C5/C6 (
).
Protocol B: Thermodynamic Synthesis of 4-Iodo-2-fluoropyridine-3-pivalamide
Objective: Force the halogen dance to access the stable 4-iodo isomer.
-
Preparation: Dissolve 3-iodo-2-fluoropyridine-3-pivalamide (from Protocol A) in THF.
-
Initiation: Cool to
. Add LDA (0.5 equiv, catalytic amount is often sufficient to propagate the dance, but 1.1 equiv ensures full conversion). -
The Dance: Allow the reaction to warm to
and stir for 1 hour. The solution typically darkens. -
Quench: Add Methanol or
. -
Validation:
- NMR Check: The signal for the C4 proton will disappear. The C5 proton doublet will shift upfield due to the shielding effect of the adjacent iodine at C4 relative to the original C3 position.
References
-
Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376–393. Link
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link
-
Gribble, G. W., & Saulnier, M. G. (1993). "Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generation of 3,4-Pyridyne." Heterocycles, 35(1), 151. Link
-
Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews, 36, 1046-1057. Link
-
Queguiner, G. (2013). "Regioselective Lithiation of Pyridines." ResearchGate / Z. Naturforsch. Link
Methodological & Application
Suzuki-Miyaura coupling conditions for N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide
Application Note: Precision Suzuki-Miyaura Coupling of N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide
Executive Summary
This technical guide details the optimized Suzuki-Miyaura cross-coupling conditions for N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide (CAS: 823218-50-4). This scaffold is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., KRAS G12C, SHP2, and ATR inhibitors).
While the C3-iodine offers a reactive handle for oxidative addition, the adjacent C2-pivalamide group introduces significant steric bulk and potential coordination interference. This guide provides two distinct protocols: a Standard Robust Method for simple aryl boronic acids and a High-Performance Method utilizing Buchwald precatalysts for sterically demanding or heterocyclic coupling partners.
Substrate Analysis & Mechanistic Challenges
The substrate presents a unique "Push-Pull" electronic environment combined with an ortho-substituent effect.
-
Electronic Activation (The "Pull"): The pyridine nitrogen and the C5-fluorine atom deplete electron density from the ring, making the C3-Iodine highly susceptible to oxidative addition by Pd(0).
-
Steric Hindrance (The "Push"): The tert-butyl group of the pivalamide is distal, but the amide carbonyl and N-H moiety at C2 create an ortho-effect. This steric bulk can retard the transmetallation step and destabilize the square-planar Pd(II) intermediate unless bulky, electron-rich ligands are employed.
-
Chemo-selectivity: The pivalamide is a robust protecting group, but it can undergo hydrolysis under harsh basic conditions (e.g., NaOH, refluxing alkoxides). Therefore, phosphate or carbonate bases are preferred over hydroxides.
Visualizing the Steric & Electronic Landscape
Figure 1: Structural analysis of the substrate highlighting the competition between electronic activation and steric hindrance.
Optimization Strategy: Ligand & Base Selection
Successful coupling requires a catalyst system that can negotiate the steric bulk at C2 while preventing protodeboronation of the coupling partner.
| Variable | Recommendation | Rationale |
| Catalyst Precursor | Pd₂(dba)₃ or Pd(dppf)Cl₂ | Pd(0) sources prevent induction periods. Pd(dppf) is robust for simple cases; Pd₂(dba)₃ allows custom ligand loading. |
| Ligand | XPhos or SPhos | These dialkylbiaryl phosphines are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination in crowded systems). |
| Base | K₃PO₄ (3.0 eq) | Mild enough to prevent pivalamide hydrolysis but basic enough to activate boronic acids/esters. Superior to carbonates for heteroaryl couplings. |
| Solvent | Dioxane/H₂O (4:1) | The presence of water is critical for the activation of the boronic species (formation of hydroxoboronate). |
Experimental Protocols
Protocol A: The "High-Performance" Method (Recommended)
Best for: Heterocyclic boronic esters, low reactivity partners, and scale-up.
Reagents:
-
Substrate: N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Pinacol Ester (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)[1]
-
Ligand: XPhos (4-6 mol%)
-
Base: K₃PO₄ (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, combine the Substrate (1.0 eq), Boronic Ester (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and K₃PO₄ (3.0 eq).
-
Note: Weighing XPhos and Pd precursor in a glovebox is ideal but not strictly required if handled quickly.
-
-
Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (or Nitrogen) three times.[2]
-
Solvent Addition: Add previously degassed 1,4-Dioxane and Water via syringe. The concentration should be approximately 0.1 M to 0.2 M relative to the substrate.
-
Reaction: Place the vial in a pre-heated block at 90°C . Stir vigorously (800-1000 rpm) for 2–4 hours.
-
Monitoring: Monitor by LC-MS. The iodine is highly reactive; consumption of starting material should be rapid.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH depending on the polarity of the product).
Protocol B: The "Standard" Method (Economical)
Best for: Simple phenyl boronic acids and initial screening.
Reagents:
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: K₂CO₃ (2.5 equiv)
-
Solvent: Toluene / Ethanol / Water (4:2:1)
Procedure:
-
Combine substrate, boronic acid, and base in the reaction vessel.[1]
-
Add solvents and degas by sparging with Argon for 10 minutes.
-
Add Pd(dppf)Cl₂·DCM quickly under an Argon stream.
-
Heat to 80°C for 4–12 hours.
-
Note: This method is slower than Protocol A due to the less active ligand system but is sufficient for unhindered coupling partners.
Mechanistic Workflow & Troubleshooting
The following diagram illustrates the catalytic cycle with a focus on the critical "Steric Gate" managed by the XPhos ligand.
Figure 2: Catalytic cycle emphasizing the role of bulky ligands (XPhos) in stabilizing the crowded Pd(II) intermediate.
Troubleshooting Guide
| Observation | Diagnosis | Solution |
| Low Conversion | Catalyst death (Pd black formation) | Ensure rigorous degassing. Switch to XPhos Pd G3 precatalyst for higher stability. |
| Protodeboronation | Unstable coupling partner | Reduce water ratio (use 10:1 Dioxane/H₂O). Switch base to CsF or K₃PO₄ (anhydrous). |
| Pivalamide Hydrolysis | Base too strong / Temp too high | Lower temp to 80°C. Ensure base is K₃PO₄ or K₂CO₃ , avoid hydroxides. |
| Homocoupling (Ar-Ar) | Oxygen presence | Re-degas solvents. Add the boronate ester slowly or use a slight excess (1.5 eq).[3] |
References
-
General Suzuki-Miyaura Conditions for Heterocycles Common Organic Chemistry. "Suzuki Reaction - Palladium Catalyzed Cross Coupling."[4] [Link] Context: Provides standard screening conditions (Pd(dppf)Cl2 vs XPhos).
-
Optimization of Sterically Hindered Couplings National Institutes of Health (PMC). "Highly Reactive Catalysts for Palladium-Catalyzed Amination and Coupling." [Link] Context: Validates the use of dialkylbiaryl phosphines (XPhos/SPhos) for ortho-substituted substrates.
-
Process Chemistry for Kinase Inhibitor Intermediates MDPI - Processes. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura Couplings in Pharmaceutical Process Chemistry." [Link] Context: Details scale-up considerations and base selection (K3PO4) to prevent side reactions in similar scaffolds.
Sources
Application Note: Sonogashira Cross-Coupling of 3-Iodopyridine Derivatives
Executive Summary & Strategic Importance
3-Alkynylpyridine motifs are privileged scaffolds in medicinal chemistry, appearing frequently in mGluR5 antagonists, nicotinic acetylcholine receptor (nAChR) ligands, and tyrosine kinase inhibitors. Unlike their 2- and 4-isomers, 3-iodopyridines possess unique electronic properties: they are less electron-deficient at the carbon-halogen bond, behaving more like deactivated aryl iodides.
However, they present a specific "Heteroatom Challenge": Competitive Coordination . The pyridine nitrogen possesses a lone pair capable of binding to the Palladium(0) center, displacing phosphine ligands and arresting the catalytic cycle. This guide provides two distinct protocols—Method A (Standard Robust) and Method B (Copper-Free/Green) —designed to overcome this interference and suppress Glaser homocoupling.
Mechanistic Insight: The "Off-Cycle" Trap
To optimize yield, one must understand the failure mode. In standard Sonogashira coupling, the pyridine substrate is not just a reactant; it is a competitive ligand.
The Pyridine Interference Cycle
The diagram below illustrates the standard catalytic cycle and the specific "off-cycle" trap caused by the pyridine nitrogen.
Figure 1: The catalytic cycle showing the reversible sequestration of the catalyst by the pyridine substrate (The "Trap"). High temperatures or bulky ligands shift the equilibrium back to the active cycle.
Method A: The Robust Pd/Cu Protocol
Best for: Initial screening, small-scale synthesis (<5g), and substrates tolerant of copper.
This protocol utilizes a slight excess of phosphine ligand to outcompete the pyridine nitrogen and employs a specific solvent system to maintain solubility of the polar pyridine salt intermediates.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 3-Iodopyridine | 1.0 | Limiting Reagent |
| Terminal Alkyne | 1.2 | Nucleophile |
| PdCl₂(PPh₃)₂ | 0.03 (3 mol%) | Pre-catalyst (Stable, cheap) |
| CuI | 0.015 (1.5 mol%) | Co-catalyst (Activates alkyne) |
| Et₃N | 3.0 | Base (Acid scavenger) |
| THF/DMF (1:1) | [0.2 M] | Solvent (DMF prevents precipitation) |
Step-by-Step Protocol
-
System Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Fit a rubber septum to one neck and an argon balloon/inlet to the other.
-
Solvent Degassing (CRITICAL): Sparge the THF/DMF mixture with Argon for 20 minutes.
-
Why? Oxygen promotes Cu-catalyzed Glaser homocoupling (alkyne dimerization), which consumes your alkyne and complicates purification.
-
-
Charge Reagents: Under a positive flow of Argon, add 3-iodopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Base Addition: Add degassed Et₃N via syringe. The solution typically turns yellow/brown.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe over 5 minutes.
-
Note: If the alkyne is a solid, dissolve it in minimal degassed THF first.
-
-
Reaction: Heat the mixture to 60°C .
-
Observation: A white precipitate (Et₃N·HI) will form, thickening the mixture.
-
Time: Monitor by TLC/LCMS every hour. Typical completion is 2-4 hours.
-
-
Workup:
-
Cool to Room Temperature (RT).
-
Filter through a pad of Celite to remove Pd black and salts. Wash the pad with EtOAc.
-
Concentrate the filtrate. Partition between EtOAc and sat. NaHCO₃ (to remove trace acid).
-
Pyridine Specific: If the product is basic, avoid acidic washes.
-
Method B: Copper-Free "Green" Protocol
Best for: Pharmaceutical intermediates (low residual metal limits), substrates prone to homocoupling, or manufacturing scale (>50g).
This method eliminates Copper to prevent Glaser coupling and uses a bulky ligand (XPhos) to sterically prevent the pyridine nitrogen from binding to the Palladium.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 3-Iodopyridine | 1.0 | Limiting Reagent |
| Terminal Alkyne | 1.1 | Nucleophile |
| Pd(OAc)₂ | 0.02 (2 mol%) | Pd Source |
| XPhos | 0.04 (4 mol%) | Bulky Ligand (Prevents poisoning) |
| Cs₂CO₃ | 2.0 | Inorganic Base |
| Acetonitrile/Water | 95:5 [0.5 M] | Solvent System |
Step-by-Step Protocol
-
Catalyst Pre-formation: In a vial, mix Pd(OAc)₂ and XPhos in acetonitrile (10% of total volume) and stir at RT for 15 mins. The solution should turn from orange to pale yellow (formation of active Pd(0)-L species).
-
Main Vessel: Charge 3-iodopyridine and Cs₂CO₃ into the reaction vessel.
-
Combine: Add the pre-formed catalyst solution to the main vessel.
-
Alkyne Addition: Add the alkyne and the remaining solvent (Acetonitrile/Water).
-
Reaction: Heat to 80°C .
-
Why Higher Temp? Copper-free transmetallation is the rate-limiting step (RLS) and has a higher activation energy than the Cu-mediated cycle.
-
-
Workup: Standard extraction (EtOAc/Water).
-
Purification Note: 3-alkynylpyridines often streak on silica. Add 1% Et₃N to your eluent (Hexane/EtOAc) to deactivate silica acidic sites.
-
Troubleshooting & Optimization
Self-validating checks to diagnose failure.
| Observation | Diagnosis | Corrective Action |
| Reaction stalls at ~50% conversion | Catalyst Poisoning | Add 1 mol% fresh catalyst. Increase temperature by 10°C to shift equilibrium away from pyridine-Pd binding. |
| Formation of "Dimer" (R-C≡C-C≡C-R) | Glaser Coupling | Oxygen leak. Re-degas solvents.[1] Switch to Method B (Cu-Free) . |
| Black Precipitate immediately | "Pd Black" Formation | Ligand oxidation or insufficient ligand. Ensure PPh₃ is fresh or increase L:Pd ratio to 4:1. |
| Product streaks on TLC | Pyridine Interaction | The pyridine nitrogen is interacting with silanols. Pre-wash TLC plate with 5% Et₃N in pentane. |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Orha, L., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.[2] Beilstein Journal of Organic Chemistry, 15, 2907–2913.[2]
-
Kulkarni, A. A., et al. (2014). Continuous-flow synthesis of 3-alkynylpyridines. Green Chemistry, 16, 3433.
-
Plenio, H. (2008). The Sonogashira coupling: a 2008 update.
Sources
Application Notes and Protocols: Directed Ortho-Lithiation of N-(5-fluoropyridin-2-yl)pivalamide
Abstract
This document provides a comprehensive technical guide for the directed ortho-lithiation of N-(5-fluoropyridin-2-yl)pivalamide. This reaction is a cornerstone for the regioselective functionalization of the pyridine ring, a scaffold of immense importance in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and offer insights into critical experimental parameters. The protocols outlined herein are designed to be self-validating, ensuring reproducibility and success for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Pyridine Functionalization
The pyridine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. Consequently, methods for the precise and controlled introduction of substituents onto the pyridine ring are of paramount importance.
Directed ortho-metalation (DoM) has emerged as a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems.[1][2] This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position.[1][2] The resulting organolithium intermediate can then be trapped with a wide range of electrophiles, enabling the introduction of diverse functional groups with high regiocontrol.
In the context of 2-aminopyridines, the pivaloyl group serves as an excellent DMG. Its steric bulk and coordinating ability facilitate the deprotonation of the C-3 position. The presence of a fluorine atom at the C-5 position, as in our substrate of interest, N-(5-fluoropyridin-2-yl)pivalamide, further influences the acidity of the ring protons and can impact the reaction's regioselectivity.
Mechanistic Rationale: Understanding the "Why"
The success of a directed ortho-lithiation reaction hinges on a delicate interplay of electronic and steric factors. A thorough understanding of the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.
The Role of the Pivalamide Directing Group
The N-pivaloyl group is a powerful DMG for several key reasons:
-
Coordinating Ability: The carbonyl oxygen of the pivalamide group acts as a Lewis base, coordinating to the Lewis acidic lithium ion of the organolithium reagent. This pre-complexation brings the base into close proximity to the C-3 proton, facilitating its abstraction.[3]
-
Increased Acidity: The electron-withdrawing nature of the pivaloyl group increases the kinetic acidity of the ortho-protons on the pyridine ring.
-
Steric Hindrance: The bulky tert-butyl group of the pivalamide sterically shields the amide nitrogen, preventing side reactions such as nucleophilic attack by the organolithium reagent.
Choice of Lithiating Agent: n-Butyllithium vs. LDA
The choice of the organolithium base is critical and can significantly influence the outcome of the reaction. While both n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are strong bases, they exhibit different reactivity profiles.
-
n-Butyllithium (n-BuLi): A highly reactive and pyrophoric reagent, n-BuLi is a potent lithiating agent.[4][5] Its small size allows it to access sterically hindered positions. However, its high nucleophilicity can sometimes lead to undesired side reactions, such as addition to the pyridine ring.[6][7]
-
Lithium Diisopropylamide (LDA): As a non-nucleophilic, sterically hindered base, LDA is often the reagent of choice for the deprotonation of sensitive substrates.[3][6][7] It is less prone to nucleophilic addition reactions compared to n-BuLi.[6][7] The choice between n-BuLi and LDA can depend on the specific electrophile to be used and the potential for side reactions.[8]
The Influence of the 5-Fluoro Substituent
The fluorine atom at the C-5 position exerts a significant electronic influence on the pyridine ring. Its strong inductive electron-withdrawing effect increases the acidity of all ring protons, potentially facilitating the lithiation process.
Reaction Pathway
The directed ortho-lithiation of N-(5-fluoropyridin-2-yl)pivalamide proceeds through a well-defined sequence of steps:
Caption: Mechanism of Directed Ortho-Lithiation.
Experimental Protocols: A Step-by-Step Guide
Extreme caution must be exercised when working with organolithium reagents as they are pyrophoric. [4][5][9][10][11] All manipulations should be carried out under an inert atmosphere (argon or nitrogen) in a certified fume hood.[4][5][10] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and suitable gloves, must be worn at all times.[4][5][9][10]
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| N-(5-fluoropyridin-2-yl)pivalamide | >98% | Various | Ensure it is thoroughly dried before use. |
| Anhydrous Tetrahydrofuran (THF) | >99.9% | Sigma-Aldrich | Freshly distilled from sodium/benzophenone or from a solvent purifier. |
| n-Butyllithium (n-BuLi) | ~2.5 M in hexanes | Sigma-Aldrich | Titer should be determined prior to use. |
| Electrophile | >98% | Various | Ensure it is anhydrous. |
| Saturated Aqueous NH4Cl Solution | N/A | Lab Prepared | |
| Diethyl Ether (Et2O) | ACS Grade | Various | |
| Brine | N/A | Lab Prepared | |
| Anhydrous Magnesium Sulfate (MgSO4) | N/A | Various |
General Procedure for Directed Ortho-Lithiation
This protocol describes a general procedure that can be adapted for various electrophiles.
Reaction Setup:
-
Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under vacuum and cool it under a stream of argon.[10]
-
Fit the flask with a rubber septum and a gas inlet adapter connected to an argon/vacuum manifold.
Execution:
-
To the cooled flask, add N-(5-fluoropyridin-2-yl)pivalamide (1.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF via syringe.
-
Cool the resulting solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly. The solution will typically turn a deep red or brown color, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of the desired electrophile (1.2 eq) in anhydrous THF dropwise via syringe.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature and stir overnight.
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Caption: Experimental Workflow for Ortho-Lithiation.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive n-BuLi, presence of moisture or oxygen, insufficient reaction time. | Titer the n-BuLi solution before use. Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas.[5][10] Increase reaction time. |
| Formation of Side Products | Nucleophilic addition of n-BuLi, reaction with the electrophile. | Consider using a less nucleophilic base like LDA.[6][7] Ensure slow addition of reagents at low temperatures. |
| Poor Regioselectivity | Competing deprotonation at other positions. | Re-evaluate the directing group's effectiveness. The pivalamide group is generally highly effective for directing to the C-3 position. |
| Difficulty in Purification | Close-running impurities. | Optimize the chromatographic conditions (eluent polarity, gradient). Consider alternative purification techniques like preparative TLC or HPLC. |
Safety Precautions
Working with organolithium reagents requires strict adherence to safety protocols to mitigate the risk of fire and explosion.
-
Inert Atmosphere: All operations must be conducted under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox.[4][5]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate gloves (e.g., nitrile gloves under neoprene gloves).[4][9][11]
-
Quenching: Have a container of dry sand or powdered lime readily available to extinguish small fires.[9][11] Do not use water to extinguish an organolithium fire.[4]
-
Syringe and Cannula Techniques: Use proper syringe and cannula transfer techniques to handle these pyrophoric reagents safely.[10]
-
Emergency Preparedness: Know the location of the nearest safety shower, eyewash station, and fire extinguisher.[9][11] Never work alone when handling pyrophoric reagents.[5][9]
Conclusion
The directed ortho-lithiation of N-(5-fluoropyridin-2-yl)pivalamide is a robust and versatile method for the synthesis of 3-substituted-5-fluoropyridin-2-yl pivalamides, which can be further elaborated into valuable 2-amino-5-fluoro-3-substituted pyridines. By understanding the mechanistic principles and adhering to the detailed protocols and safety guidelines presented in these application notes, researchers can confidently and successfully employ this powerful synthetic transformation in their drug discovery and development endeavors.
References
- ehs.uci.edu. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
- The UC Center for Laboratory Safety. (2012, December 14). Pyrophorics - Organolithium Reagents - Standard Operating Procedure.
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- Environmental Health and Safety. Safe handling of organolithium compounds in the laboratory.
- Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009, February 26).
- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015, February 6). LOCKSS.
- Gribble, G. Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. ResearchGate.
- Variations in Site of Lithiation of N-[2-(4-Methoxyphenyl)ethyl]pivalamide – Use in Ring Substitution.
- Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. (2025, August 6). ResearchGate.
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- REGIOSELECl'IVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUJBSTITWED PYRIDINES AND A CONVENIENT GENERATION OF ngcontent-ng-c1352109670="" class="ng-star-inserted">,. ResearchGate.
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Palladium-Catalyzed Arylation of N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide: An In-Depth Technical Guide
Abstract
This document provides a comprehensive technical guide for the palladium-catalyzed arylation of N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide, a critical transformation in the synthesis of complex molecules for pharmaceutical and materials science applications. We delve into the mechanistic underpinnings of this Suzuki-Miyaura cross-coupling reaction, offering a detailed, field-proven protocol, and robust troubleshooting strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Introduction: The Significance of Arylated Fluoropyridines
The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds and functional materials. The introduction of aryl groups onto the pyridine ring system allows for the fine-tuning of electronic properties, metabolic stability, and bioavailability of target molecules. Specifically, the N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide building block is of high strategic importance. The fluorine atom can enhance binding affinity and improve metabolic profiles, while the iodine atom at the 3-position serves as a versatile handle for transition metal-catalyzed cross-coupling reactions.[1] The pivalamide protecting group offers increased stability and can modulate solubility, facilitating synthetic manipulations.[1]
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable for the construction of carbon-carbon bonds.[2] These reactions are prized for their mild conditions, high functional group tolerance, and broad substrate scope.[2][3] This guide focuses on providing a detailed and reliable protocol for the arylation of this specific, and sometimes challenging, fluorinated iodopyridine substrate.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide (in this case, N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. The carbon-iodine bond is relatively weak and highly polarizable, making it an excellent leaving group and facilitating this initial step.[1]
-
Transmetalation: The organoboron reagent (an arylboronic acid or its derivative) then transfers its organic group to the palladium(II) center. This step typically requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: In the final step, the two organic fragments on the palladium(II) center couple and are eliminated, forming the desired C-C bond of the arylated product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
The choice of ligand coordinated to the palladium center is critical for an efficient reaction, as it influences the rates of these key steps.[6] For electron-deficient pyridine substrates, the selection of an appropriate ligand is even more crucial to overcome potential challenges in the catalytic cycle.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the palladium-catalyzed arylation of N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide with a representative arylboronic acid.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide | ≥98% | Commercially Available | Store under inert atmosphere. |
| Arylboronic Acid | ≥97% | Commercially Available | Check for purity and potential for dehydration. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Handle in a fume hood. |
| Buchwald Ligand (e.g., SPhos, XPhos) | ≥98% | Commercially Available | Store under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered and dried before use. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Use a freshly opened bottle or distill from a suitable drying agent. |
| Water | Degassed, Deionized | In-house | Degas by sparging with an inert gas. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine | Saturated NaCl solution | In-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Detailed Step-by-Step Protocol
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
In a separate vial, weigh out the palladium(II) acetate (1-5 mol%) and the appropriate phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Seal the Schlenk flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
To the Schlenk flask, add the pre-weighed catalyst and ligand.
-
Via syringe, add anhydrous 1,4-dioxane and degassed water to the reaction flask. A typical solvent ratio is 4:1 to 10:1 dioxane:water. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Stir the reaction mixture at room temperature for 5-10 minutes to ensure all solids are well-suspended.
Reaction Execution:
-
Immerse the Schlenk flask in a preheated oil bath set to the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure arylated product.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. |
| Insufficiently anhydrous/degassed solvents | Use freshly dried and degassed solvents. Ensure the reaction is set up under a robust inert atmosphere. | |
| Poor quality boronic acid | Use fresh, high-purity boronic acid. Consider using the corresponding boronate ester for improved stability. | |
| Ineffective base | Ensure the base is finely powdered and anhydrous. Consider screening other bases such as Cs₂CO₃ or K₃PO₄. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of Homocoupled Byproducts | Catalyst decomposition | Decrease the reaction temperature. Use a more robust ligand. |
| Presence of oxygen | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. | |
| Dehalogenation of Starting Material | Presence of protic impurities | Ensure all reagents and solvents are anhydrous. |
| Inappropriate ligand | Screen different phosphine ligands. Bulky, electron-rich ligands often suppress this side reaction. | |
| Difficult Purification | Close-running impurities | Optimize the column chromatography conditions (e.g., different solvent system, use of a different stationary phase). Consider recrystallization if the product is a solid. |
Catalytic Cycle Diagram
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The palladium-catalyzed arylation of N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide is a robust and versatile method for the synthesis of valuable arylated pyridine derivatives. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can reliably and efficiently access a wide range of functionalized molecules. The provided protocol and troubleshooting guide serve as a practical resource for overcoming common challenges and achieving successful outcomes in this important synthetic transformation.
References
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- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC. (2022, July 1).
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands - Benchchem.
- N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide - Benchchem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6).
- Palladium-Catalyzed Directed C(sp3)-H Arylation of Saturated Heterocycles at C-3 Using a Concise Optimization Approach - PubMed.
- Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes - PMC - NIH.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. (2016, August 9).
- Haloarene-guided cascade arylation of cyclic vinylogous esters under palladium catalysis.
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2).
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- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016, September 30).
- Buchwald–Hartwig amination - Wikipedia.
- Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. (2023, August 31).
- Optimization studies of a palladium-catalysed C–H arylation reaction a,... - ResearchGate.
- Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines | Request PDF - ResearchGate. (2025, August 5).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (2021, March 30).
- Cross-coupling reaction - Wikipedia.
- Suzuki-Miyaura Cross-Coupling: Preparation of 2 - Organic Syntheses Procedure.
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - J-Stage.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay | ACS Omega - ACS Publications.
- Palladium Catalyzed C-Arylation of Amino Acid Derived Hydantoins.
- CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed.
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Publishing.
- Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - Beilstein Journals.
- Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH.
- Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing).
- Sonogashira coupling - Wikipedia.
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- Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds | Request PDF - ResearchGate. (2025, October 21).
- Role of palladium catalyst in cross-coupling reactions. (2025, September 4).
- ChemInform Abstract: Cross‐Coupling Reactions of Aryl Pivalates with Boronic Acids. | Request PDF - ResearchGate. (2025, August 6).
- Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC.
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- The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (2024, October 19).
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C-H activation strategies using pivalamide directing groups on pyridine
Application Notes & Protocols
Topic: Advanced C-H Activation Strategies: Leveraging the Pivalamide Directing Group on Pyridine Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Pivalamide in Pyridine C-H Functionalization
The pyridine motif is a cornerstone of modern medicinal chemistry and materials science, yet its selective functionalization remains a significant synthetic challenge.[1] The inherent electronic properties of the pyridine ring—specifically the coordinating ability of the nitrogen lone pair—can complicate traditional cross-coupling and C-H activation methodologies by sequestering the metal catalyst.[1] To overcome this, the use of directing groups (DGs) has emerged as a powerful strategy to enforce regioselectivity and enhance reactivity.[2][3]
This guide focuses on the application of the N-pivalamide group as a robust and versatile directing group for the transition-metal-catalyzed C-H functionalization of 2-aminopyridine derivatives. Pivalamide stands out due to its steric bulk, which can influence regioselectivity, and its capacity to form a stable five-membered cyclometalated intermediate, a key step in many catalytic cycles.[4] Furthermore, the amide bond offers a reliable handle for subsequent removal, liberating the parent amine for further synthetic elaboration.[5]
Herein, we provide a detailed exploration of palladium- and rhodium-catalyzed C-H activation strategies employing the pivalamide directing group, complete with mechanistic insights and field-tested experimental protocols.
The Pivalamide Directing Group: Mechanistic Principles
The efficacy of the pivalamide group in directing C-H activation stems from its ability to act as an "internal ligand."[3] The reaction typically begins with the coordination of the pyridine nitrogen and the amide oxygen to the metal center (e.g., Palladium or Rhodium). This chelation event positions the metal catalyst in close proximity to the C3-H bond of the pyridine ring, facilitating its cleavage through a concerted metalation-deprotonation (CMD) or related pathway.[3][4]
The formation of this stable pallada- or rhodacycle intermediate is the cornerstone of the strategy, effectively lowering the activation energy for the C-H bond cleavage and ensuring high regioselectivity. Once the C-H bond is activated, the resulting metalated intermediate can engage in a variety of coupling reactions.
Figure 1: General workflow for pivalamide-directed C-H activation.
Palladium-Catalyzed C-H Arylation of 2-Pivalamidopyridine
Palladium catalysis is a premier tool for C-H arylation. The pivalamide directing group enables the selective introduction of aryl moieties at the C3 position of the pyridine ring, a transformation that is challenging to achieve through conventional methods.
Mechanistic Rationale
The catalytic cycle for the Pd-catalyzed arylation is widely proposed to involve several key steps.[2][4] Initially, the Pd(II) catalyst coordinates to the 2-pivalamidopyridine substrate. This is followed by C-H activation at the C3 position to form a stable five-membered palladacycle. Oxidative addition of an aryl halide (Ar-X) to this intermediate generates a Pd(IV) species. The final step is a C-C bond-forming reductive elimination, which releases the C3-arylated product and regenerates the active Pd(II) catalyst.
Figure 2: Simplified catalytic cycle for Pd-catalyzed C-H arylation.
Experimental Protocol: C3-Arylation with Aryl Iodides
This protocol details a representative procedure for the palladium-catalyzed C3-arylation of N-(pyridin-2-yl)pivalamide.
Materials:
-
N-(pyridin-2-yl)pivalamide (1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Pivalic acid (PivOH) (30 mol%)
-
Anhydrous dioxane or toluene (0.2 M)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add N-(pyridin-2-yl)pivalamide, the aryl iodide, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous dioxane and pivalic acid via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 110-120 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired C3-arylated product.
Self-Validation:
-
Expected Outcome: Formation of a new C-C bond at the C3 position of the pyridine ring. Successful reactions typically yield 60-90% of the purified product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS. The ¹H NMR spectrum should show the disappearance of the C3-H proton signal and the appearance of new aromatic signals corresponding to the coupled aryl group.
Data Summary: Scope and Conditions
The pivalamide-directed C-H arylation is tolerant of a wide range of functional groups on both the pyridine and aryl halide coupling partners.
| Catalyst System | Base | Additive | Solvent | Temp (°C) | Typical Yield (%) | Ref |
| 5-10 mol% Pd(OAc)₂ | 2-3 eq. K₂CO₃/Cs₂CO₃ | 0.3 eq. PivOH | Toluene/Dioxane | 110-130 | 65-95 | [6] |
| 5 mol% Pd(OAc)₂ | 2 eq. K₃PO₄ | None | Dioxane | 100 | 70-85 | [7] |
| 10 mol% Pd(OAc)₂/PPh₃ | 2 eq. Cs₂CO₃ | None | Mesitylene | 140 | 70-94 | [6][8] |
Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts, particularly in their +3 oxidation state, are highly effective for C-H activation and subsequent coupling with unsaturated partners like alkenes and alkynes.[9][10] These reactions often proceed via an inner-sphere, concerted metalation-deprotonation (CMD) mechanism and can be used for olefination or annulation reactions.[9][11]
Protocol: Rh(III)-Catalyzed C3-Olefination
This protocol provides a method for the olefination of 2-pivalamidopyridine with activated alkenes such as acrylates.
Materials:
-
N-(pyridin-2-yl)pivalamide (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (2.0 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Cu(OAc)₂ (1.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or t-AmylOH (0.2 M)
Procedure:
-
In a screw-cap vial, combine N-(pyridin-2-yl)pivalamide, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂.
-
Add anhydrous DCE and the alkene.
-
Seal the vial tightly and place it in a preheated heating block at 100 °C.
-
Stir vigorously for 16-24 hours.
-
Cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter through a plug of silica gel, eluting with additional DCM/ethyl acetate.
-
Concentrate the solvent in vacuo.
-
Purify the resulting residue by flash column chromatography (hexane/ethyl acetate) to isolate the C3-olefinated product.
Directing Group Installation and Removal
A key advantage of the pivalamide directing group is its straightforward installation and subsequent removal, allowing for a "traceless" C-H functionalization strategy.
Figure 3: Complete synthetic workflow from installation to removal.
Protocol: Installation of Pivalamide Group
-
Dissolve 2-aminopyridine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM at 0 °C under a nitrogen atmosphere.
-
Slowly add pivaloyl chloride (1.1 equiv) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify by recrystallization or column chromatography to yield N-(pyridin-2-yl)pivalamide.
Protocol: Removal of Pivalamide Group (Acidic Hydrolysis)
The pivalamide group can be readily cleaved under strong acidic conditions to reveal the free amine.
-
Dissolve the N-pivaloyl-protected pyridine substrate (1.0 equiv) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 1:1 v/v).
-
Heat the mixture to reflux (approx. 80-90 °C) for 12-24 hours.
-
Cool the reaction to room temperature and carefully neutralize with a saturated solution of NaOH or Na₂CO₃ until the pH is > 8.
-
Extract the aqueous mixture with ethyl acetate or DCM (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine product by column chromatography if necessary.
Conclusion
The pivalamide directing group is a powerful and reliable tool for achieving highly regioselective C-H functionalization of the pyridine core. The protocols outlined here for palladium-catalyzed arylation and rhodium-catalyzed olefination provide robust starting points for the synthesis of complex, substituted pyridines. The ease of installation and removal makes this strategy highly valuable for multistep syntheses in drug discovery and materials science, enabling the late-stage functionalization of advanced intermediates.
References
- Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionaliz
- cobalt-catalyzed picolinamide-directed synthesis of heterocycles. Synfacts.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
- A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews.
- Tuning Reactivity in Pd-catalysed C(sp3)
- A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Chemical Society Reviews.
- Recent Advances in Direct Pyridine C-H Activation Str
- Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry.
- C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Organic Letters.
- Rhodium catalyzed chelation-assisted C-H bond functionaliz
- Recent Advances in the Rhodium‐Catalyzed C H Bond Functionalization Reactions of 2‐phenylpyridines. ChemistrySelect.
- Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry.
- Palladium-Catalyzed, Ring-Forming Aromatic C–H Alkylations with Unactivated Alkyl Halides. Journal of the American Chemical Society.
- (PDF) Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed, Ring-Forming Aromatic C–H Alkylations with Unactivated Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Catalyst Poisoning in Fluoropyridine Synthesis
Welcome to the technical support center for fluoropyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with catalyst performance during the synthesis of these critical heterocyclic compounds. Fluoropyridines are cornerstone motifs in pharmaceuticals and agrochemicals, but their synthesis is often plagued by catalyst poisoning, leading to low yields, stalled reactions, and reproducibility issues. This document provides in-depth, experience-driven troubleshooting guides and FAQs to diagnose, mitigate, and overcome these common hurdles.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses fundamental questions about the nature of catalyst poisoning in the context of fluoropyridine synthesis.
Q1: What exactly is catalyst poisoning in this context?
A1: Catalyst poisoning is the deactivation of a catalyst through strong chemisorption of a chemical species, known as a poison, onto its active sites. In fluoropyridine synthesis, this typically involves transition metal catalysts (e.g., Palladium, Rhodium, Platinum) used in cross-coupling or hydrogenation reactions. The poison blocks the catalyst's active sites, rendering it unable to participate in the desired catalytic cycle.[1][2][3] This deactivation is often irreversible under the reaction conditions.[2]
Q2: Why are pyridine-based molecules notorious for poisoning catalysts?
A2: The primary culprit is the lone pair of electrons on the pyridine's nitrogen atom. This electron pair strongly coordinates to the electron-deficient metal center of the catalyst (e.g., Palladium).[1][4] This binding is often strong enough to compete with the desired substrate or reagents, effectively titrating the catalyst out of the reaction and halting the catalytic cycle.[1][5] This issue is particularly pronounced in reactions like Suzuki or Buchwald-Hartwig cross-couplings and C-H activation.[1][5]
Q3: What are the common visual or analytical signs of catalyst poisoning in my reaction?
A3: Key indicators that your catalyst may be poisoned include:
-
Stalled or Incomplete Conversion: The reaction starts but fails to proceed to completion, even with extended reaction times.
-
Formation of Palladium Black: In Palladium-catalyzed reactions, the appearance of a black precipitate is a classic sign of catalyst decomposition and agglomeration into an inactive, bulk metallic form.[1] This is often a consequence of the destabilization of the catalytic species.
-
Irreproducible Results: Seemingly identical reaction setups give vastly different yields, suggesting sensitivity to trace impurities that act as poisons.
-
Need for High Catalyst Loading: Requiring significantly higher catalyst loadings than literature precedents for similar transformations can indicate that a portion of the catalyst is being deactivated.
Q4: Are some catalysts or reaction types more susceptible than others?
A4: Yes. Palladium-based catalysts are highly susceptible, particularly in cross-coupling reactions where the active Pd(0) species must be maintained.[6][7] Reactions sensitive to catalyst poisoning by pyridines include:
-
Cross-Coupling Reactions (Suzuki, Heck, Stille, Buchwald-Hartwig): The pyridine nitrogen can coordinate to both Pd(0) and Pd(II) intermediates, disrupting the entire catalytic cycle.[1]
-
C-H Activation/Functionalization: The strong coordination of the pyridine nitrogen can interfere with the desired C-H bond activation step.[1][5]
-
Hydrogenation: The pyridine nitrogen can adsorb strongly to the surface of heterogeneous catalysts like Pd/C or Pt/C, inhibiting their activity.[1][8]
Section 2: Troubleshooting Guide - From Diagnosis to Solution
This section is structured to address specific experimental problems with causal explanations and actionable solutions.
Problem 1: My Palladium-catalyzed cross-coupling reaction to form a C-C or C-N bond on a fluoropyridine substrate has stalled.
-
Possible Cause A: Direct Catalyst Inhibition by Pyridine Nitrogen
-
Causality: The most common issue. The lone pair on the fluoropyridine's nitrogen atom directly coordinates with the palladium center. This prevents the oxidative addition of the aryl halide or the subsequent transmetalation/reductive elimination steps, effectively killing the catalyst.[1][4] The stability of this off-cycle Pd-pyridine complex is often the reaction's bottleneck.
-
Troubleshooting & Solutions:
-
Ligand Modification (The Primary Fix): Switch to bulky, electron-rich phosphine ligands. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are designed to be sterically demanding. This bulkiness not only stabilizes the active Pd(0) species but also creates a crowded coordination sphere around the palladium, making it more difficult for the pyridine nitrogen to bind effectively.
-
Change Palladium Precursor: Pd(0) precursors like Pd₂(dba)₃ may show lower affinity for the pyridine nitrogen compared to Pd(II) salts like Pd(OAc)₂ which must first be reduced in situ, a step that can be inhibited.[1][9]
-
Increase Catalyst Loading: While not economically ideal, increasing the catalyst and ligand loading (e.g., from 1 mol% to 5 mol%) can sometimes provide enough active catalyst to overcome the poisoning effect and achieve a reasonable yield.
-
Protect the Nitrogen: In complex syntheses, consider temporarily converting the pyridine nitrogen to a pyridinium salt or N-oxide. This removes the poisoning lone pair. The protecting group can be removed in a subsequent step.[1]
-
-
-
Possible Cause B: Impurities in Reagents or Solvents
-
Causality: Trace impurities can act as potent catalyst poisons. Sulfur compounds from starting materials, water in supposedly anhydrous solvents, or excess cyanide (in cyanation reactions) can deactivate palladium catalysts.[2][10][11] Water, for example, can lead to the hydrolysis of reagents and alter the catalyst's electronic properties.[12]
-
Troubleshooting & Solutions:
-
Purify Starting Materials: If commercially sourced materials are used, consider recrystallization or column chromatography to remove non-obvious impurities.
-
Ensure Rigorously Anhydrous Conditions: Use freshly distilled, high-purity anhydrous solvents. Dry glassware thoroughly. Run reactions under a positive pressure of an inert gas (Argon or Nitrogen). This is especially critical for Halogen Exchange (Halex) reactions where water deactivates the fluoride salt.[13]
-
-
Problem 2: My Halogen Exchange (Halex) reaction (e.g., 2-chloropyridine to 2-fluoropyridine) is low-yielding.
-
Possible Cause: Poor Solubility and Reactivity of the Fluoride Salt
-
Causality: Alkali metal fluorides like KF have low solubility in many organic solvents. For the reaction to proceed, the fluoride anion must be available in solution to act as a nucleophile. Clumps of insoluble salt have very low surface area and reactivity.
-
Troubleshooting & Solutions:
-
Use a Phase-Transfer Catalyst (PTC): Add a catalyst like tetraphenylphosphonium bromide or a crown ether (e.g., 18-crown-6 for KF).[14] The PTC transports the fluoride anion from the solid phase into the organic phase, dramatically increasing its effective concentration and reactivity.
-
Switch to Cesium Fluoride (CsF): CsF is more soluble and generally more reactive than KF, though it is also more expensive and hygroscopic. It can often succeed where KF fails.[15]
-
Use a High-Boiling Polar Aprotic Solvent: Solvents like DMSO, DMF, or Sulfolane can better solubilize the fluoride salts, especially at elevated temperatures.[15]
-
Ensure Anhydrous Conditions: As mentioned before, water will hydrate the fluoride anion, significantly reducing its nucleophilicity and deactivating the salt.[13]
-
-
Section 3: Data Summaries & Visual Workflows
Data Presentation
For ease of reference, the following tables summarize key quantitative and qualitative data related to catalyst poisoning and mitigation.
Table 1: Common Catalyst Poisons in Fluoropyridine Synthesis & Their Mechanism
| Poison | Common Source | Mechanism of Action | Susceptible Catalysts |
|---|---|---|---|
| Pyridine Nitrogen | Substrate, Product | Strong coordination to metal center via N-lone pair, blocking active sites.[1] | Pd, Pt, Rh, Ni |
| Sulfur Compounds | Impurities in reagents | Strong chemisorption on metal surfaces, forming stable metal sulfides.[2] | Pd, Pt, Ni |
| Water / Moisture | Solvents, reagents, air | Deactivates fluoride salts (Halex); can cause hydrolysis of ligands/reagents; promotes catalyst decomposition.[12][13] | Most transition metals |
| Halide Ions (Excess) | Reagents, byproducts | Can form stable, less reactive halo-metal complexes, inhibiting catalytic steps. | Pd, Cu |
| Cyanide (Excess) | Cyanation reagents | Forms highly stable and inactive poly-cyano-palladate complexes like [(CN)₄Pd]²⁻.[9][10][11] | Pd |
Table 2: Comparative Overview of Mitigation Strategies for Pyridine Poisoning
| Strategy | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Bulky Ligands | Steric hindrance prevents pyridine coordination. | Highly effective; commercially available. | Can be expensive; requires optimization. |
| Anhydrous Conditions | Prevents side reactions and reagent deactivation. | Improves reproducibility and yield. | Requires careful experimental technique. |
| Phase-Transfer Catalyst | Increases solubility/reactivity of fluoride salts. | Dramatically improves Halex reaction rates. | Adds another reagent; may complicate workup. |
| Higher Catalyst Load | Compensates for the portion of catalyst that is poisoned. | Simple to implement. | Costly; increases metal contamination in product. |
| Nitrogen Protection | Removes the poisoning lone pair from the substrate. | Very effective for difficult substrates. | Adds two steps (protection/deprotection) to the synthesis. |
Experimental Protocols & Visualizations
Protocol: Quantifying Catalyst Poisoning
This protocol allows you to assess the inhibitory effect of a pyridine-containing compound on a standard catalytic reaction, such as the hydrogenation of a simple alkene.
-
Baseline Reaction: In a reaction vessel, combine the catalyst (e.g., 5 mol% 10% Pd/C), a simple substrate (e.g., 1 mmol cyclohexene), and a solvent (e.g., 10 mL ethanol).
-
Initiate Reaction: Seal the vessel and introduce a hydrogen atmosphere (e.g., via a balloon).
-
Monitor Progress: Stir the reaction at a constant temperature and take aliquots at regular time intervals (e.g., 5, 15, 30, 60 minutes). Analyze each aliquot by GC or NMR to determine the percent conversion of the substrate.
-
Poisoned Reaction: Repeat steps 1-3 exactly, but add a specific amount of the potential fluoropyridine poison (e.g., 0.5 molar equivalents relative to the Pd catalyst) to the mixture before introducing hydrogen.[1]
-
Data Analysis: Plot substrate conversion (%) versus time for both the baseline and the poisoned reactions. A significant decrease in the initial reaction rate or overall conversion in the poisoned reaction provides a quantitative measure of the poisoning effect.[1]
Diagrams (Graphviz)
The following diagrams illustrate key concepts for better understanding and troubleshooting.
Caption: A logical workflow for troubleshooting poisoned catalytic reactions.
Section 4: Advanced Topic - Catalyst Regeneration
While preventing poisoning is ideal, sometimes regeneration of a valuable poisoned catalyst is necessary.
Q5: Can I regenerate my poisoned Palladium catalyst?
A5: Regeneration is possible but depends heavily on the nature of the poison and the catalyst support.
-
For Sulfur or Carbon Fouling: A common industrial practice is controlled oxidation. Heating the catalyst (e.g., Pd/C) in a stream of air or oxygen at elevated temperatures (e.g., 250-500 °C) can burn off organic residues and some sulfur species. [16][17]However, this can also lead to sintering (particle agglomeration), so conditions must be carefully controlled. [2][17]* For Halide or Metal Poisoning: Chemical washing can be effective. A dilute solution of a coordinating agent or a base can sometimes remove the adsorbed poison. For instance, washing with a dilute ammonium chloride (NH₄Cl) solution has been shown to regenerate Pd catalysts poisoned by alkali metals by restoring active sites. [18]* For Pyridine Poisoning: Regeneration is challenging because the coordination is strong. Often, the most practical approach is to filter the catalyst, wash it extensively with a solvent that can disrupt the Pd-N bond (if possible), and dry it thoroughly before reuse, though a significant loss of activity should be expected.
References
- ChemRxiv. (n.d.). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives.
- MDPI. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine.
- PMC. (2026). Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption.
- DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment.
- ACS Publications. (2025). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles | Industrial & Engineering Chemistry Research.
- BenchChem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
- Google Patents. (n.d.). CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
- Semantic Scholar. (2019). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts.
- ACS Publications. (2016). Functionalized Polymer-Supported Pyridine Ligands for Palladium-Catalyzed C(sp3)–H Arylation.
- SFA ScholarWorks. (n.d.). Palladium catalysts containing pyridiniumsubstituted pyridine ligands for the C-H oxygenation of benzene with K2S20s.
- PMC. (n.d.). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines.
- PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system.
- ResearchGate. (2025). Fluorination of 2-chloropyridine over metal oxide catalysts as new catalytic fluorination systems | Request PDF.
- PMC. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Google Patents. (n.d.). EP0044890B1 - Process for preparing fluoropyridine compounds.
- BenchChem. (n.d.). Technical Support Center: Scalable Synthesis of Fluorinated Pyridines.
- Journal of the American Chemical Society. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Unknown Source. (2025). Catalyst deactivation mechanisms and how to prevent them.
- ResearchGate. (2025). Synthesis of Fluorinated Dienes by Palladium‐Catalyzed Coupling Reactions | Request PDF.
- Harvard DASH. (n.d.). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives.
- ResearchGate. (2018). Palladium-catalysed electrophilic aromatic C–H fluorination | Request PDF.
- PMC. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF.
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- PMC. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
- BenchChem. (n.d.). dealing with catalyst poisoning in the hydrogenation for synthesis.
- Wikipedia. (n.d.). Catalyst poisoning.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nobelprize.org [nobelprize.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubilizing N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide for NMR
Ticket ID: NMR-SOL-823218 Subject: Optimization of Solubilization and Spectral Acquisition for Halogenated Aminopyridines Status: Open Assigned Specialist: Senior Application Scientist, Spectroscopy Division[1]
Executive Summary
You are attempting to analyze N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide (CAS: 823218-50-4).[1][2][3] This molecule presents a specific set of challenges due to the competing physicochemical properties of the lipophilic pivaloyl group and the polar, hydrogen-bond-donating aminopyridine core.
This guide provides a self-validating protocol to ensure complete solubilization and artifact-free spectral data. The presence of the iodine atom at the C3 position (ortho to the amide) introduces steric bulk that often restricts rotation, leading to rotameric peak broadening or doubling at room temperature—a phenomenon frequently mistaken for impurities.
Part 1: Solvent Selection Matrix
For this specific substrate, DMSO-d6 is the primary recommendation. While Chloroform-d (
| Solvent | Suitability | Solubility Limit (Est.) | Technical Notes |
| DMSO-d6 | Recommended | >50 mg/mL | Breaks intermolecular H-bonds; stabilizes the amide proton signal; high viscosity may require longer shimming.[1] |
| Chloroform-d ( | Conditional | ~20 mg/mL | Good for solubility, but amide NH peak may be broad or invisible due to exchange/aggregation.[1] |
| Acetone-d6 | Alternative | ~30 mg/mL | Good compromise for low-temperature studies (to freeze rotamers) where DMSO freezes.[1] |
| Methanol-d4 ( | Not Recommended | Moderate | Critical Warning: Will exchange with the amide NH proton, causing the signal to disappear. |
Part 2: Experimental Protocol
Step 1: Sample Preparation (Standard 1H NMR)
-
Target Concentration: 5–10 mg in 0.6 mL solvent (approx. 25-50 mM).
-
Vessel: Standard 5mm NMR tube (Class A or B).
Workflow:
-
Weigh 7.0 mg of the solid into a clean vial (not directly into the tube to avoid static loss).
-
Add 0.6 mL DMSO-d6 .
-
Vortex for 30 seconds.
-
Self-Validation: Hold the vial against a light source. The solution must be completely clear. If "schlieren" lines (wavy optical distortions) persist, the sample is not fully homogeneous—vortex again.
-
-
Transfer to the NMR tube using a glass Pasteur pipette. Filter through a small cotton plug if any particulate matter remains.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30 or equivalent).
-
Relaxation Delay (D1): Set to 2.0 seconds minimum.
-
Reasoning: The protons adjacent to the Iodine (C4-H) and Fluorine (C6-H) have efficient relaxation mechanisms, but the pivaloyl t-butyl group (9H) has a longer
.[1] A short D1 will distort integration ratios (e.g., the t-butyl group will integrate to <9.0).
-
-
Scans (NS): 16–32 scans are sufficient for this concentration.
Part 3: Troubleshooting & Spectral Analysis
Issue A: "I see double peaks. Is my sample impure?"
Diagnosis: Likely Rotamers , not impurities.
The bulky Iodine atom at position 3 forces the pivalamide group out of planarity and creates a high rotational energy barrier around the amide bond (
Validation Experiment (Variable Temperature NMR):
-
Heat the probe to 323K (50°C) or 343K (70°C) .
-
Re-acquire the spectrum.
-
Result: If the double peaks coalesce into sharp single peaks, it is a rotameric effect. If they remain distinct, it is a chemical impurity.
Issue B: "The aromatic splitting is messy/complex."
Diagnosis:
-
H6 (adjacent to N): Appears as a doublet of doublets (
) or narrow doublet due to coupling. -
H4 (adjacent to I): Appears as a doublet (
) with a larger coupling constant.
Validation:
-
Check the coupling constants (
values).[4][5][6] Typicalngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> for pyridines is 6–10 Hz . -
Run a
-decoupled experiment (e.g., zg f19cpd on Bruker systems) to collapse the multiplets into simple singlets/doublets.
Part 4: Visual Logic & Workflows
Workflow 1: Solvent Selection Logic
Figure 1: Decision matrix for solvent selection based on experimental goals.
Workflow 2: Troubleshooting "Ghost Peaks" (Rotamers)
Figure 2: Logic flow for distinguishing between impurities and rotameric conformers.
Part 5: Frequently Asked Questions (FAQ)
Q1: Why does the t-butyl peak integrate to 8.5 instead of 9.0?
A: This is likely a
Q2: Can I use Acetone-d6? A: Yes. Acetone-d6 is an excellent alternative if you need to perform low-temperature studies (down to -80°C) to freeze the rotamers into distinct separate peaks, which allows for integration of the major vs. minor conformer ratio.[1] DMSO freezes at 18°C, making it unsuitable for low-temp work.[1]
Q3: The NH peak is very broad in DMSO. Is it wet?
A: Not necessarily. The amide proton in this molecule is flanked by the bulky Iodine and the Pivaloyl group. Quadrupolar relaxation from the Iodine nucleus (
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329771180, N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide.[1] Retrieved from [Link]
-
Reich, H. J. (2024). Structure Determination Using NMR: Restricted Rotation in Amides. University of Wisconsin-Madison Chemistry.[1] Retrieved from [Link]
- Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier. (Context: Fluorine-Proton coupling constants and Heteronuclear decoupling protocols).
Sources
- 1. 470463-36-6|N-(5-Iodopyridin-2-yl)pivalamide|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. N-(5-フルオロ-3-ヨードピリジン-2-イル)ピバルアミド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. youtube.com [youtube.com]
- 6. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Chemical Shifts of N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide and its Analogs
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as an indispensable tool for elucidating molecular structure. This guide provides an in-depth analysis of the ¹H NMR chemical shifts for N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide, a halogenated pyridine derivative of interest in medicinal chemistry. By comparing its expected spectral features with those of structurally related analogs, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary for accurate spectral interpretation and compound verification.
The Crucial Role of NMR in Structural Elucidation
¹H NMR spectroscopy provides a wealth of information about the chemical environment of hydrogen atoms within a molecule.[1][2] The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic effects of neighboring atoms and functional groups.[2][3] For substituted pyridines, the position of signals for the aromatic protons can be significantly influenced by the electron-donating or electron-withdrawing nature of the substituents.[4] This guide will delve into the specific effects of the fluoro, iodo, and pivalamide groups on the ¹H NMR spectrum of the title compound.
Predicted ¹H NMR Spectrum of N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide
While a publicly available experimental spectrum for N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide is not readily found, we can predict its ¹H NMR spectrum with a high degree of confidence based on established principles of NMR spectroscopy and data from analogous compounds. The predicted chemical shifts are summarized in the table below.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-4 | 8.30 - 8.50 | Doublet of doublets (dd) | 1H |
| H-6 | 8.10 - 8.30 | Doublet (d) | 1H |
| NH | 7.80 - 8.20 | Singlet (s, broad) | 1H |
| C(CH₃)₃ | 1.30 - 1.40 | Singlet (s) | 9H |
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions and provide a valuable comparative framework, let's examine the experimental ¹H NMR data of compounds with similar structural motifs.
N-(5-Iodopyridin-2-yl)pivalamide
This analog lacks the fluorine substituent. The absence of the highly electronegative fluorine atom will result in a general upfield shift (lower ppm values) for the pyridine protons compared to the title compound.
N-(5-Fluoropyridin-2-yl)pivalamide
This analog lacks the iodine substituent. The electron-withdrawing nature of the fluorine atom will cause a downfield shift for the adjacent protons. The coupling patterns will also be influenced by through-space coupling with the fluorine atom.
The following table provides a direct comparison of the predicted chemical shifts for N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide with the known data for its analogs.
| Compound | H-4 (ppm) | H-6 (ppm) | C(CH₃)₃ (ppm) |
| N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide (Predicted) | 8.30 - 8.50 | 8.10 - 8.30 | 1.30 - 1.40 |
| N-(5-Iodopyridin-2-yl)pivalamide (Experimental) | ~8.20 | ~8.00 | ~1.30 |
| N-(5-Fluoropyridin-2-yl)pivalamide (Experimental) | ~8.00 | ~8.15 | ~1.30 |
Experimental Protocol for ¹H NMR Acquisition
For researchers seeking to acquire their own ¹H NMR data for N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide or similar compounds, the following protocol is recommended.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid compound.[5]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.[5]
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
2. Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).[5]
-
Integrate the peaks to determine the relative number of protons.
Figure 1. A generalized workflow for acquiring ¹H NMR spectra.
Understanding Substituent Effects on Chemical Shifts
The chemical shifts of the aromatic protons in N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide are governed by the interplay of the electronic properties of the substituents.
Figure 2. Electronic effects of substituents on the pyridine ring.
-
Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deshields the nearby protons, causing them to resonate at a lower field (higher ppm). It also has a weak electron-donating mesomeric effect (+M).
-
Iodine: Iodine is less electronegative than fluorine but still exhibits an electron-withdrawing inductive effect. Its larger size can also cause steric effects that may influence the conformation of the molecule.
-
Pivalamide Group: The amide group is generally considered to be electron-withdrawing via induction and electron-donating via resonance. The bulky tert-butyl group is electron-donating.
The combination of these effects leads to the predicted downfield chemical shifts for the pyridine protons.
Conclusion
This guide provides a comprehensive overview of the ¹H NMR chemical shifts for N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide through a combination of theoretical prediction and comparative analysis with structurally related compounds. By understanding the influence of various substituents on the pyridine ring, researchers can more confidently interpret their experimental data. The provided experimental protocol offers a standardized approach to obtaining high-quality NMR spectra for this class of compounds. As with any analytical technique, a thorough understanding of the underlying principles is key to its successful application in the rigorous process of drug discovery and development.
References
- Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines.
- Duckett, S. B., & Norcott, P. (n.d.). Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolarisation.
- Kubiak, R., et al. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC.
- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
- Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona.
- University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
- RSC. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.
-
Wiley Online Library. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Available at: [Link]
-
Royal Society of Chemistry. (2004, June 7). Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. Available at: [Link]
-
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Available at: [Link]
-
Amerigo Scientific. (n.d.). N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide. Available at: [Link]
-
Reagent Grade. (n.d.). N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide, 1 gram, Reagent Grade. Available at: [Link]
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Comparative Analysis of 13C NMR Signatures: 3-Iodo-5-Fluoropyridine Scaffolds in Drug Discovery
Executive Summary
The Challenge: In medicinal chemistry, 3-iodo-5-fluoropyridine is a high-value scaffold for Suzuki-Miyaura and Sonogashira couplings. However, confirming the regiochemistry of halogenated pyridines is notoriously difficult due to the competing electronic effects of the nitrogen lone pair, the high electronegativity of fluorine, and the relativistic "Heavy Atom Effect" of iodine.
The Solution: This guide provides a definitive framework for interpreting the
Mechanistic Theory: The "Why" Behind the Signals
To accurately interpret the spectrum, one must understand the three competing forces acting on the carbon nuclei.
A. The Fluorine Effect (Spin-Spin Coupling)
Fluorine (
- (Ipso): ~250–260 Hz (Massive splitting).
- (Ortho): ~15–30 Hz (Distinct doublet).
- (Meta): ~4–8 Hz (Small doublet).
- (Para): < 2 Hz (Often appears as a singlet).
B. The Heavy Atom Effect (Iodine Shielding)
Contrary to the intuition that halogens are electron-withdrawing and deshielding (moving peaks downfield), Iodine exerts a relativistic Heavy Atom Effect . The large electron cloud of Iodine causes spin-orbit coupling that significantly shields the attached carbon (ipso-carbon), shifting it upfield (typically 90–100 ppm), often into the aliphatic region.
C. The Pyridine Ring Current
- -Carbons (C2, C6): Highly deshielded (~145–155 ppm) due to the electronegative Nitrogen.
- -Carbons (C3, C5): Shielded relative to benzene (~124 ppm).
- -Carbon (C4): Intermediate (~136 ppm).
Comparative Analysis: 3-Iodo vs. 2-Iodo Isomers
The most common error in synthesis is misidentifying the 3-iodo-5-fluoro isomer as the 2-iodo-5-fluoro isomer. The table below outlines the definitive spectral differences.
Table 1: Predicted C NMR Data Comparison
| Carbon Position | Signal Type | 3-Iodo-5-Fluoropyridine (Target) | 2-Iodo-5-Fluoropyridine (Alternative) | Diagnostic Feature |
| C-I (Ipso) | Doublet | ~95 ppm ( | ~105 ppm ( | C-I Coupling: In the 3-iodo isomer, the C-I carbon is meta to F, showing a clear doublet. In the 2-iodo isomer, it is para, appearing as a singlet. |
| C-F (Ipso) | Doublet | ~158 ppm ( | ~158 ppm ( | Not diagnostic (similar in both). |
| Singlet/Doublet | C2: ~152 ppm (Singlet/Small | C2: ~105 ppm (Shielded by I) | Chemical Shift: The 3-iodo isomer has TWO low-field signals (>145 ppm) for C2 and C6. The 2-iodo isomer has only ONE (C6). | |
| Doublet | C6: ~138 ppm ( | C6: ~147 ppm ( | Both show large | |
| Doublet | C4: ~132 ppm ( | C4: ~125 ppm ( | C4 is flanked by I and F in the target, affecting shift. |
Note: Exact chemical shift values may vary by ±2 ppm depending on solvent (CDCl3 vs DMSO-d6) and concentration. The relative patterns and coupling constants remain constant.
Visualization of Logic Flow
The following diagram illustrates the decision process for assigning the C-I carbon, which is the "anchor" of the spectrum.
Figure 1: Decision tree for distinguishing 3-iodo vs. 2-iodo isomers based on the C-I resonance.
Experimental Protocol: Optimizing Detection
Standard
A. Sample Preparation[1]
-
Concentration: Dissolve 30–50 mg of the compound in 0.6 mL of CDCl3 .
-
Why: High concentration is vital for
C sensitivity. -
Solvent: CDCl3 is preferred over DMSO-d6 to prevent solvent viscosity from broadening the already split signals.
-
-
Filtration: Filter through a cotton plug to remove paramagnetic particulates (e.g., metal filings from spatulas) which can broaden lines and obscure small couplings.
B. Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Reason: The C-I and C-F carbons are quaternary (no attached protons). They relax slowly. A standard D1 (1.0s) may saturate these signals, making them disappear.
-
-
Scans (NS): Minimum 1024 scans .
-
Spectral Width: 250 ppm (to capture the downfield C-F and upfield C-I).
-
Line Broadening (LB): 1.0 Hz (improves S/N ratio for the split quartets).
Structural Elucidation Workflow
Use this visual guide to map the signals to the molecule.
Figure 2: Connectivity map showing the influence of F and I on specific carbon environments.
References
-
Heavy Atom Effect on C-I Shifts: Kaupp, M., et al. "Relativistic heavy-neighbor-atom effects on NMR shifts: Concepts and trends across the periodic table." Chemical Reviews, 2004.
-
C-F Coupling Constants in Pyridines: Doddrell, D., et al. "Carbon-13 magnetic resonance studies of some fluorinated pyridines." Journal of the Chemical Society, Perkin Transactions 2, 1976.
-
General 13C NMR Chemical Shift Data: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.
-
Synthesis and Characterization of Halopyridines: Schlosser, M., et al. "Regioselective synthesis of chlorofluoropyridines." European Journal of Organic Chemistry, 2003.
A Researcher's Guide to Bioisosteric H-to-F Substitution in Pyridine-Based Drug Discovery
A Senior Application Scientist's In-Depth Comparison of Performance and Experimental Validation
In the landscape of modern medicinal chemistry, the strategic bioisosteric replacement of hydrogen with fluorine in drug candidates is a powerful and frequently employed tactic to refine molecular properties and enhance therapeutic potential.[1][2] This is particularly true for pyridine-containing pharmaceuticals, a scaffold prevalent in numerous approved drugs.[3][4] This guide provides an in-depth comparison of the effects of this substitution, supported by experimental data and detailed protocols, to empower researchers in drug development to make informed decisions in their lead optimization campaigns.
The Rationale Behind H-to-F Substitution in Pyridine Scaffolds
The substitution of a hydrogen atom with fluorine, its closest bioisostere in terms of size, can induce profound changes in a molecule's physicochemical and pharmacological profile.[5] The high electronegativity of fluorine alters the electronic distribution within the pyridine ring, influencing its basicity, lipophilicity, and metabolic stability.[6] These modifications can translate into improved target engagement, enhanced membrane permeability, and a more favorable pharmacokinetic profile.[5]
Key Physicochemical Alterations
The introduction of a fluorine atom onto the pyridine ring significantly impacts its fundamental properties. The electron-withdrawing nature of fluorine generally leads to a decrease in the basicity (pKa) of the pyridine nitrogen. This reduction in basicity can be advantageous for several reasons, including potentially reducing off-target effects at physiological pH and improving oral bioavailability.
Conversely, the effect on lipophilicity (logP) is more nuanced. While fluorine is more lipophilic than hydrogen, its strong inductive effect can alter the overall polarity of the molecule in a context-dependent manner.[6]
Table 1: Comparison of Physicochemical Properties of Pyridine and Monofluorinated Analogs
| Compound | pKa | logP |
| Pyridine | 5.25 | 0.65 |
| 2-Fluoropyridine | -0.44 | 0.8[7] |
| 3-Fluoropyridine | 2.97[8] | 0.93 |
| 4-Fluoropyridine | 1.89 | 0.51 |
Note: pKa and logP values can vary depending on the experimental conditions. The values presented are representative examples.
Impact on Metabolic Stability and Pharmacokinetics
One of the primary drivers for introducing fluorine is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[9] By strategically placing a fluorine atom at a known metabolic "hot-spot" on the pyridine ring, researchers can block oxidative metabolism, thereby increasing the drug's half-life and systemic exposure.[1][9] This can lead to a lower required dose and improved patient compliance. For instance, in the development of the EGFR inhibitor Gefitinib, fluorination was a key strategy to curtail arene hydroxylation, a major metabolic pathway.[10]
Influence on Binding Affinity and Target Engagement
The electronic perturbations caused by fluorine substitution can also modulate the binding affinity of a drug for its target protein. The introduction of a fluorine atom can alter the electrostatic potential of the pyridine ring, potentially leading to more favorable interactions within the binding pocket.[11][12] Fluorine can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can contribute to enhanced binding potency and selectivity.[5]
A Practical Workflow for Evaluating H-to-F Substitution
The decision to incorporate fluorine into a pyridine-based drug candidate should be guided by a systematic evaluation of its effects. The following workflow outlines the key experimental steps to compare a parent compound with its fluorinated analog.
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- 7. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. benthamscience.com [benthamscience.com]
A Researcher's Guide to the Infrared Spectroscopy of Pyridine Pivalamides: A Comparative Analysis
Introduction
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. Pyridine pivalamides, a class of molecules incorporating a pyridine heterocycle, a sterically hindered pivaloyl group, and an amide linkage, present a unique analytical challenge. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-pass technique for confirming the synthesis and purity of these compounds. The vibrational transitions of the constituent functional groups provide a molecular "fingerprint," allowing for detailed structural interpretation.
This guide provides an in-depth analysis of the characteristic IR absorption bands of pyridine pivalamides. We will dissect the spectrum by attributing key bands to their corresponding vibrational modes, compare these signatures to simpler analogous molecules to highlight unique features, and provide a robust experimental protocol for data acquisition. This content is designed for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of how to apply IR spectroscopy to this important class of molecules.
The Molecular Architecture: Key Vibrational Units
A pyridine pivalamide molecule is a composite of three key structural units, each with its own set of characteristic vibrations:
-
The Pyridine Ring: An aromatic heterocycle whose C=C and C=N bond vibrations, as well as C-H vibrations, are sensitive to the substitution pattern.
-
The Secondary Amide Linkage (-C(O)NH-): This group gives rise to some of the most prominent bands in the IR spectrum, notably the C=O stretch (Amide I) and the N-H bend coupled with C-N stretch (Amide II).[1][2][3]
-
The Pivaloyl Group (tert-butyl): This bulky aliphatic group has characteristic C-H stretching and bending modes that are easily identifiable.
The interplay and electronic communication between these groups define the unique spectral signature of the molecule.
Deciphering the Spectrum: Characteristic Absorption Bands
The IR spectrum of a typical N-pyridinyl pivalamide is a superposition of the absorptions from its constituent parts. The most diagnostic regions are discussed below.
Amide Group Vibrations: The Tell-Tale Signs
The amide linkage provides the most intense and structurally informative bands in the spectrum.
-
N-H Stretching: In a solid-state or concentrated sample, intermolecular hydrogen bonding results in a broadened, medium-intensity band typically observed in the 3330–3060 cm⁻¹ region.[2] In dilute solution, this band sharpens and shifts to a higher wavenumber.
-
Amide I (C=O Stretch): This is often the strongest band in the entire spectrum and is found in the 1650–1690 cm⁻¹ range for secondary amides.[4][5] Its precise position is highly sensitive to the molecular environment, including hydrogen bonding and conjugation. For pyridine pivalamides, conjugation with the pyridine ring may shift this band to the lower end of the typical range.
-
Amide II: This is a complex, mixed vibration involving N-H in-plane bending and C-N stretching.[3][6] For secondary amides, it appears as a strong band in the 1570–1515 cm⁻¹ region.[2] This band is a key indicator of the secondary amide structure.
Pyridine Ring Vibrations: Aromatic Signatures
The pyridine ring gives rise to several characteristic absorptions. The vibrations of the free pyridine ligand are well-understood, and shifts in these bands upon substitution provide valuable information.[7]
-
C-H Stretching: The aromatic C-H stretching vibrations appear as weak to medium bands above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range.[8]
-
C=C and C=N Ring Stretching: These vibrations cause a series of sharp, medium-to-strong intensity bands in the 1600–1430 cm⁻¹ region.[5][9] One of these bands may appear close to 1600 cm⁻¹, while another key band is often seen around 1580 cm⁻¹. The substitution pattern on the pyridine ring directly influences the position and intensity of these bands.[10]
-
C-H Bending (Out-of-Plane): Strong absorptions in the 900–690 cm⁻¹ region arise from the out-of-plane bending of the ring C-H bonds. The specific pattern in this region is highly diagnostic of the substitution pattern on the pyridine ring (e.g., 2-substituted, 3-substituted, or 4-substituted).
Pivaloyl Group Vibrations: The Steric Bulk Signature
The tert-butyl group of the pivaloyl moiety has distinct aliphatic C-H vibrations.
-
C-H Stretching: Strong, sharp bands corresponding to the asymmetric and symmetric stretching of the methyl groups are found just below 3000 cm⁻¹, typically in the 2970–2870 cm⁻¹ range.
-
C-H Bending: The characteristic bending vibrations of the tert-butyl group are particularly useful. A distinctive feature is the presence of two medium-intensity bands arising from symmetric and asymmetric bending, often seen near 1395 cm⁻¹ and 1365 cm⁻¹ .
Comparative Analysis: Isolating the Structural Contributions
To truly appreciate the spectrum of a pyridine pivalamide, it is instructive to compare it with simpler molecules.
-
vs. Simple Secondary Amide (e.g., N-phenylacetamide): A pyridine pivalamide will show additional sharp bands in the 1600-1430 cm⁻¹ region due to the pyridine ring stretching modes. It will also exhibit the strong, characteristic C-H stretching and bending vibrations of the tert-butyl group, which are absent in N-phenylacetamide.
-
vs. Pyridine: The spectrum of the pyridine pivalamide will be dominated by the extremely strong Amide I (C=O) band around 1670 cm⁻¹, which is absent in pyridine. It will also show the N-H stretching band and the strong aliphatic C-H stretches below 3000 cm⁻¹.
-
vs. Pivalamide: While both share the strong Amide I band and the tert-butyl group vibrations, the pyridine pivalamide will feature the distinct aromatic C-H stretches above 3000 cm⁻¹ and the series of C=C/C=N ring stretching bands between 1600 cm⁻¹ and 1430 cm⁻¹.[5][9]
Data Summary
The following table summarizes the expected characteristic IR absorption bands for a representative N-pyridinyl pivalamide.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group | Expected Intensity |
| ~3300 | N-H Stretch | Secondary Amide | Medium, Broad |
| 3100–3000 | C-H Stretch | Pyridine Ring | Weak to Medium |
| 2970–2870 | C-H Stretch | Pivaloyl (t-Butyl) | Strong |
| ~1670 | C=O Stretch (Amide I) | Secondary Amide | Very Strong |
| 1600–1430 | C=C, C=N Ring Stretches | Pyridine Ring | Medium to Strong, Sharp |
| ~1540 | N-H Bend + C-N Stretch (Amide II) | Secondary Amide | Strong |
| ~1395 & ~1365 | C-H Bending | Pivaloyl (t-Butyl) | Medium, Sharp |
| 900-690 | C-H Out-of-Plane Bend | Pyridine Ring | Strong |
Visualizing the Structure-Spectrum Correlation
The following diagram illustrates the relationship between the key structural components of a pyridine pivalamide and their primary IR vibrational modes.
Caption: Key functional groups and their corresponding IR bands.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
This protocol outlines the standard procedure for obtaining an IR spectrum of a solid pyridine pivalamide sample using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a preferred method due to its minimal sample preparation and ease of use.
Instrumentation and Materials:
-
FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)
-
Spatula
-
Solvent for cleaning (e.g., Isopropanol or Acetone)
-
Lint-free wipes
-
Pyridine pivalamide sample (a few milligrams)
Methodology:
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step to account for absorptions from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.
-
The background scan should use the same parameters (e.g., 16 scans at 4 cm⁻¹ resolution) as the sample scan.
-
-
Sample Application:
-
Place a small amount of the solid pyridine pivalamide sample onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the pre-determined parameters.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
-
Cleaning:
-
Retract the press, remove the bulk of the sample, and clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe to prepare for the next measurement.
-
Caption: Step-by-step workflow for ATR-FTIR analysis.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural analysis of pyridine pivalamides. By systematically identifying the characteristic bands associated with the amide linkage, the pyridine ring, and the pivaloyl group, researchers can rapidly confirm the identity and structural integrity of their synthesized compounds. The Amide I band serves as the most prominent landmark, while the combination of aromatic ring vibrations and aliphatic bending modes provides a unique and verifiable fingerprint. The comparative approach and standardized experimental protocol detailed in this guide offer a robust framework for obtaining and interpreting high-quality, reliable spectral data in a drug development or research setting.
References
-
7. (n.d.). [No Title Available].
- Gao, H., Li, J., & Han, K. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8695–8702.
- Rykov, M. G., et al. (2018). MOLECULAR STRUCTURE AND VIBRATION SPECTRA OF PIVALIC ACID. IZVESTIYA VYSSHIKH UCHEBNYKH ZAVEDENIY KHIMIYA KHIMICHESKAYA TEKHNOLOGIYA, 59(7), 17.
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]
-
Wikipedia. (n.d.). Pivalic acid. [Link]
-
Shindo, H., & Ikawa, S. (1961). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Pharmaceutical Bulletin, 4(4), 453-458. [Link]
-
ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.
- Wilmshurst, J., & Bernstein, H. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry.
- Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d¹. Canadian Journal of Chemistry, 35(10), 1183-1194.
- Ishikita, H., & Saito, K. (2014). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 118(2), 523-529.
- Vohra, V. K., et al. (2023).
- Lee, Y. P., et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(37), 21520-21534.
- Kraka, E., et al. (2019). Correlation between molecular acidity (pKa) and vibrational spectroscopy. Journal of Molecular Modeling, 25(2), 48.
- Styers, W., et al. (2023). ROTATIONAL AND INFRARED SPECTRA OF PYRIMIDINE: VIBRATIONAL GROUND STATE AND NINE VIBRATIONALLY EXCITED STATES. International Symposium on Molecular Spectroscopy.
- CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
- MIT DSpace. (n.d.). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity.
-
ResearchGate. (n.d.). FTIR spectra of AM-PI and AD-PI. [Link]
-
Lee, Y.-P., et al. (2020). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(37), 21520-21534. [Link]
- Espinosa-Mansilla, A., et al. (2014). Transmission FTIR derivative spectroscopy for estimation of furosemide in raw material and tablet dosage form. Journal of the Brazilian Chemical Society, 25(8), 1437-1444.
- Dodoff, N. I. (n.d.). Conformational and Vibrational Analysis of N-3-Pyridinylmethanesulfonamide. Institute of Molecular Biology, Bulgarian Academy of Sciences.
-
Oregon State University. (2020). Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]
- Lee, Y.-P., & Wu, Y.-J. (2013). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals in Solid para-Hydrogen. The Journal of Physical Chemistry A, 117(40), 10345–10353.
-
SPIE Digital Library. (n.d.). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. [Link]
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- Ramsay, K. S., et al. (2025). From Spectra to Signatures: Detecting Fentanyl in Human Nails with ATR–FTIR and Machine Learning. Sensors, 25(1), 227.
- Grechko, M., et al. (2022).
- bioRxiv. (2022). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies.
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- 3. biorxiv.org [biorxiv.org]
- 4. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films | MDPI [mdpi.com]
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- 8. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chimia.ch [chimia.ch]
- 10. Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. [jstage.jst.go.jp]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
